1-(4-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione
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Overview
Description
1-(4-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 3-position of the pyrrolidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxylic acid with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired pyrrolidinedione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(3-pyridinyl)quinoline: Similar in structure but with a quinoline ring instead of a pyrrolidinedione ring.
1-(4-Methylphenyl)-3-(2-pyridinylsulfanyl)-2,5-pyrrolidinedione: Contains a sulfanyl group instead of a phenyl group.
Uniqueness
1-(4-Methyl-2-pyridinyl)-3-phenyl-2,5-pyrrolidinedione is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidinedione rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
132459-00-8 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-17-14(9-11)18-15(19)10-13(16(18)20)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3 |
InChI Key |
LCCMBWLMEQAMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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